1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid
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Overview
Description
1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid is a heterocyclic compound that features both pyridine and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid typically involves the formation of the indazole ring followed by the introduction of the pyridin-2-ylmethyl group. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization, distillation, or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl) pyrimidine derivatives: Known for their anti-fibrotic activities.
Imidazo[1,2-a]pyridines: Valued for their pharmaceutical applications.
Pyridine derivatives: Widely studied for their antimicrobial and antiviral properties.
Uniqueness
1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid is unique due to its dual heterocyclic structure, which allows for diverse chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
920019-73-4 |
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Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
1-(pyridin-2-ylmethyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)13-11-6-1-2-7-12(11)17(16-13)9-10-5-3-4-8-15-10/h1-8H,9H2,(H,18,19) |
InChI Key |
RSXOPDYITHWYNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CC=CC=N3)C(=O)O |
Origin of Product |
United States |
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